Calphostin I

Description

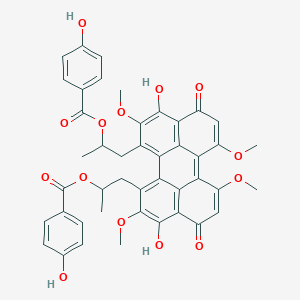

Structure

2D Structure

Properties

CAS No. |

124857-59-6 |

|---|---|

Molecular Formula |

C44H38O15 |

Molecular Weight |

790.8 g/mol |

IUPAC Name |

1-[3,10-dihydroxy-12-[2-(4-hydroxybenzoyl)oxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl 4-hydroxybenzoate |

InChI |

InChI=1S/C44H38O14/c1-19(57-43(51)21-7-11-23(45)12-8-21)15-25-31-32-26(16-20(2)58-44(52)22-9-13-24(46)14-10-22)42(56-6)40(50)34-28(48)18-30(54-4)36(38(32)34)35-29(53-3)17-27(47)33(37(31)35)39(49)41(25)55-5/h7-14,17-20,45-46,49-50H,15-16H2,1-6H3 |

InChI Key |

HSJXAUQPKRJJOU-UHFFFAOYSA-N |

SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)C6=CC=C(C=C6)O)OC(=O)C7=CC=C(C=C7)O |

Canonical SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)C6=CC=C(C=C6)O)OC(=O)C7=CC=C(C=C7)O |

Synonyms |

calphostin I UCN 1028 I UCN 1028I UCN-1028I |

Origin of Product |

United States |

Cellular and Subcellular Effects of Calphostin Treatment

Induction of Apoptosis

Calphostin C is a well-documented inducer of apoptosis in various cell types. Its pro-apoptotic effects are multifaceted, engaging multiple interconnected signaling cascades that converge to execute programmed cell death.

Caspase Cascade Activation (Caspase-3, -7, -8, -9)

A hallmark of Calphostin C-induced apoptosis is the activation of the caspase cascade, a family of cysteine proteases that play a central role in the execution phase of apoptosis. Treatment with Calphostin C leads to the activation of both initiator and executioner caspases. Specifically, studies have demonstrated the activation of caspase-8, an initiator caspase typically associated with the extrinsic apoptotic pathway, and caspase-9, the primary initiator caspase of the intrinsic pathway. youtube.com The activation of these initiator caspases subsequently triggers the activation of downstream executioner caspases, including caspase-3 and caspase-7, which are responsible for cleaving a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. youtube.com In breast carcinoma cells, early activation of caspases 9 and 7 has been observed following treatment with Calphostin C. youtube.com

Table 1: Key Caspases Activated by Calphostin C in Apoptosis

| Caspase Type | Specific Caspases Activated | Role in Apoptosis |

|---|---|---|

| Initiator | Caspase-8, Caspase-9 | Initiate the apoptotic cascade in response to pro-apoptotic signals. |

| Executioner | Caspase-3, Caspase-7 | Cleave cellular substrates to carry out the process of apoptosis. |

Mitochondrial Pathway Engagement and Mitochondrial Membrane Potential Reduction

The intrinsic, or mitochondrial, pathway of apoptosis is a critical component of Calphostin C's mechanism of action. This pathway is centered on the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors into the cytoplasm. Calphostin C treatment has been shown to induce a rapid reduction in the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial dysfunction and a point of no return in the apoptotic process. This loss of ΔΨm is often associated with the translocation of pro-apoptotic Bcl-2 family members, such as Bax, to the mitochondria. The engagement of the mitochondrial pathway ultimately leads to the activation of caspase-9.

Involvement of the Fas/Fas Ligand System

In addition to the intrinsic pathway, Calphostin C can also engage the extrinsic apoptotic pathway, which is initiated by the binding of death ligands to their cognate receptors on the cell surface. Evidence suggests that Calphostin C treatment can enhance the expression of Fas ligand (FasL). The interaction of FasL with its receptor, Fas (also known as CD95 or APO-1), triggers the formation of the death-inducing signaling complex (DISC) and subsequent activation of caspase-8, thereby initiating the apoptotic cascade. This indicates that Calphostin C can sensitize cells to apoptosis by upregulating key components of the Fas/Fas ligand system.

Calcium Mobilization and Calcium-Dependent Apoptosis

Calphostin C has been observed to induce a rapid mobilization of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This disruption of calcium homeostasis can contribute to the induction of apoptosis through several mechanisms. Elevated intracellular calcium levels can activate calcium-dependent proteases, such as calpains, which can cleave and activate certain caspases. Furthermore, calcium signaling can influence mitochondrial function and promote the release of pro-apoptotic factors. In some cell types, the cytotoxic effect of Calphostin C appears to be directly correlated with this rapid calcium mobilization, suggesting a pivotal role for calcium-dependent pathways in its pro-apoptotic activity.

Endoplasmic Reticulum Stress-Mediated Apoptosis

A significant body of evidence indicates that Calphostin C is a potent inducer of endoplasmic reticulum (ER) stress. The ER is a critical organelle for protein folding and calcium homeostasis. Disruption of these functions by Calphostin C leads to the accumulation of unfolded or misfolded proteins, triggering the unfolded protein response (UPR). One of the earliest effects of Calphostin C is the impairment of glycoprotein export from the ER, accompanied by the formation of ER-derived vacuoles. youtube.com This disruption of ER morphology and function leads to the activation of ER stress sensors, such as PERK (protein kinase R-like ER kinase) and the subsequent increased expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein). youtube.com The induction of CHOP is a key event in ER stress-mediated apoptosis, and its reduction has been shown to decrease cellular sensitivity to Calphostin C. youtube.com ER stress can also lead to the activation of caspase-12 (in rodents) or its human homolog, caspase-4, providing another route to apoptosis initiation.

Table 2: Markers of Endoplasmic Reticulum Stress Induced by Calphostin C

| ER Stress Marker | Function |

|---|---|

| PERK Phosphorylation | An early event in the UPR, leading to translational attenuation and induction of pro-apoptotic factors. |

| CHOP (GADD153) Expression | A key transcription factor that promotes apoptosis in response to prolonged ER stress. |

| ER Vacuolization | A morphological indicator of disrupted ER structure and function. |

Cell Cycle Regulation and Anti-Proliferative Activity

Beyond its potent pro-apoptotic effects, Calphostin C also exhibits significant anti-proliferative activity by modulating the cell cycle. The progression of the cell cycle is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and cell division. These checkpoints are controlled by the coordinated activity of cyclins and cyclin-dependent kinases (CDKs). Calphostin C has been shown to induce cell cycle arrest, thereby preventing cancer cells from progressing through the division cycle.

The anti-proliferative effects of Calphostin C have been demonstrated in various cancer cell lines, with IC50 values for the inhibition of cell proliferation often in the nanomolar range. For instance, in malignant glioma cells, Calphostin C inhibits cell proliferation with an IC50 of approximately 40-60 nM under light-treated conditions. While the precise molecular mechanisms of Calphostin C-induced cell cycle arrest are still being fully elucidated, it is likely linked to its primary activity as a PKC inhibitor, as PKC isoforms are known to play significant roles in cell cycle progression. The arrest may be mediated through the modulation of key cell cycle regulatory proteins, such as p53 and the CDK inhibitor p21. The activation of p53 can lead to the transcriptional upregulation of p21, which in turn can inhibit the activity of cyclin-CDK complexes required for progression through the G1/S and G2/M phases of the cell cycle.

Table 3: Anti-Proliferative Activity of Calphostin C in a Selected Cell Line

| Cell Line | IC50 for Cell Proliferation Inhibition |

|---|---|

| Malignant Glioma Cells | ~ 40 - 60 nM |

G1 Phase Arrest and Modulation of G1 to S Phase Transition

The transition from the G1 phase to the S phase is a critical checkpoint in the cell cycle, ensuring that cells are prepared for DNA replication. wikipedia.orgnih.gov This process is tightly regulated by the sequential activation of cyclin-dependent kinases (CDKs), particularly CDK4, CDK6, and CDK2, which phosphorylate key substrates like the retinoblastoma protein (pRb) to allow for cell cycle progression. nih.govbio-rad.com While Calphostin C is known to inhibit cell proliferation in various cancer cell lines, nih.gov detailed studies specifically elucidating its mechanism of action on G1 phase arrest or its direct modulation of the molecular machinery governing the G1 to S phase transition were not available in the provided search results.

Modulation of Proliferating Cell Nuclear Antigen (PCNA) Expression

Proliferating Cell Nuclear Antigen (PCNA) is a crucial protein that acts as a DNA clamp, enhancing the processivity of DNA polymerase δ during DNA replication and repair. nih.govwikipedia.org Its expression is intrinsically linked to cell proliferation, with levels increasing during the S phase of the cell cycle. nih.gov PCNA also serves as a scaffold to recruit various proteins involved in DNA repair and chromatin remodeling. wikipedia.org Despite the established role of Calphostin C in inhibiting cell proliferation, nih.gov specific research detailing the direct effect of Calphostin C treatment on the expression or modulation of PCNA was not found in the available search results.

Specific Cellular and Subcellular Remodeling Events

Disruption of Endoplasmic Reticulum to Golgi Trafficking

Concurrent with ER vacuolization, Calphostin C impairs the transport of proteins from the endoplasmic reticulum to the Golgi apparatus. nih.gov This disruption of the secretory pathway is a key subcellular event triggered by the compound. nih.gov Further studies have shown that light-activated Calphostin C can induce a selective and rapid disassembly and fragmentation of the Golgi complex. nih.gov At the ultrastructural level, the organized stacks of the Golgi are replaced by clusters of vesicles and short tubules. nih.gov This effect on the Golgi apparatus, along with the inhibition of vesicle-mediated transport along both exocytic and endocytic routes, appears to be independent of its PKC inhibition, suggesting Calphostin C interacts with other structural proteins essential for maintaining Golgi integrity. nih.gov

| Subcellular Event | Observed Effect | Mechanism/Origin | Associated Response |

|---|---|---|---|

| Cytoplasmic Vacuolization | Formation of large fluid-filled vacuoles | Dilation of Endoplasmic Reticulum (ER) cisternae | ER Stress Response |

| ER-to-Golgi Trafficking | Impairment of glycoprotein export from the ER | Inhibition of vesicular transport | Disruption of the secretory pathway |

| Golgi Apparatus Integrity | Fragmentation and dispersal of the Golgi complex | Replacement of Golgi stacks with vesicles and tubules | PKC-independent mechanism |

Alterations in Bcl-2 Expression

Calphostin C has been shown to modulate the function of the anti-apoptotic protein Bcl-2. In a human lymphoma cell line that expresses high levels of Bcl-2, treatment with the chemotherapeutic agent VP-16 alone did not induce significant apoptosis. However, when combined with Calphostin C, significant DNA fragmentation characteristic of apoptosis was observed. This induction of apoptosis coincided with the downregulation of serine-phosphorylated Bcl-2. This suggests that the anti-apoptotic function of Bcl-2 is regulated in part by phosphorylation through the PKC system and that Calphostin C, by inhibiting this phosphorylation, can promote apoptosis in cancer cells where this survival pathway is active.

Inhibition of Cell Spreading

Calphostin C demonstrates an inhibitory effect on the adhesion of cancer cells, a critical component of cell spreading and metastasis. In a study using low and high metastatic B16 amelanotic melanoma cell sub-populations, Calphostin C was found to decrease cell adhesion to endothelium in a dose-dependent manner. This inhibition of adhesion correlated with a reduction in the ability of these cells to form lung colonies in mice. The effect is linked to the inhibition of Protein Kinase C, which is present at elevated levels in the highly metastatic cells. Furthermore, Calphostin C has been observed to inhibit the proliferation of endothelial cells. wikipedia.org

| Cellular Process | Target Protein/Cell Type | Observed Effect of Calphostin C |

|---|---|---|

| Apoptosis Regulation | Phosphorylated Bcl-2 (in lymphoma cells) | Downregulation, leading to induction of apoptosis |

| Cell Adhesion | B16 Melanoma Cells | Dose-dependent decrease in adhesion to endothelium |

| Cell Proliferation | Endothelial Cells | Inhibition of basal and stimulated proliferation |

Photodynamic Activity and Research Applications

Photoactivatable Properties of Calphostins

The biological activity of calphostins is notably dependent on light. These compounds are potent and highly specific inhibitors of Protein Kinase C (PKC), a key enzyme in cellular signal transduction. sigmaaldrich.com The inhibitory mechanism is light-dependent and irreversible, targeting the regulatory domain of PKC. nih.govnih.gov

Calphostin C, the most studied analog, demonstrates an IC₅₀ (half-maximal inhibitory concentration) for PKC of approximately 50 nM upon photoactivation. sigmaaldrich.com This photo-dependency is a crucial property, allowing for spatial and temporal control over its biological effects, a desirable characteristic for therapeutic applications. nih.gov The activation is typically achieved by exposing cells treated with the compound to visible light, such as from a standard fluorescent bulb. In the absence of light, Calphostin C does not significantly damage cell viability. nih.gov

| Property | Description | Reference |

|---|---|---|

| Compound Family | Perylenequinones (Calphostins A, B, C, D, I) | jst.go.jp |

| Biological Target | Protein Kinase C (PKC), regulatory domain | sigmaaldrich.comnih.gov |

| Activation Mechanism | Photoactivation by visible light is required for inhibitory activity. | nih.gov |

| Inhibitory Action | Irreversible and highly specific to PKC. | nih.gov |

| Most Potent Analog | Calphostin C (IC₅₀ ≈ 50 nM) | sigmaaldrich.com |

Mechanisms of Phototoxicity and Singlet Oxygen Generation

The phototoxic effects of calphostins are mediated by the generation of Reactive Oxygen Species (ROS) upon illumination. nih.gov This process is characteristic of photodynamic therapy (PDT), where a photosensitizer absorbs light and transfers energy to molecular oxygen. spandidos-publications.com

Upon illumination, perylenequinones like Calphostin C are excited and can generate ROS, including singlet oxygen (¹O₂) and semiquinone radicals. jst.go.jpnih.govresearchgate.net The generation of singlet oxygen, a highly reactive and cytotoxic species, is a primary mechanism of phototoxicity. nih.govnih.gov Studies have confirmed that at high concentrations, photoactivated Calphostin C generates singlet oxygen, which in turn can trigger downstream cellular events. nih.gov

The resulting phototoxicity is not limited to PKC inhibition. The ROS generated by photoactivated Calphostin C leads to other significant cellular damage, including the induction of endoplasmic reticulum (ER) stress and the rapid and selective oxidation and subsequent degradation of essential nuclear proteins like Lamin B1. nih.gov

Research in Photodynamic Therapy Models

The unique photoactivatable properties of calphostins, particularly Calphostin C, have made them subjects of interest in preclinical photodynamic therapy (PDT) research. nih.gov These studies have demonstrated the efficacy of Calphostin C-mediated PDT in a variety of cancer cell lines.

Research has shown that photoactivated Calphostin C induces cell death primarily through apoptosis. nih.govspandidos-publications.com The mechanisms are multifaceted and involve several cellular pathways. A key finding is the selective destruction of nuclear Lamin B1, a critical structural protein of the nuclear envelope, which occurs before the widespread activation of apoptotic caspases. nih.govnih.gov This suggests a novel cell-damaging mechanism for this photodynamic agent. nih.gov

Further mechanistic studies in cancer cells revealed that Calphostin C-PDT leads to:

Induction of ER Stress: Photoactivation causes an impairment of protein export from the endoplasmic reticulum, leading to the formation of ER-derived vacuoles and a robust ER stress response. nih.gov

Caspase Activation: The apoptotic process involves the activation of specific initiator and executioner caspases, including caspase-8 and caspase-3. spandidos-publications.com

Mitochondrial Involvement: A rapid reduction in the mitochondrial membrane potential is observed, indicating the involvement of the mitochondrial pathway in the apoptotic process. spandidos-publications.com

Death Receptor Signaling: The treatment can enhance the expression of Fas ligand (FasL), suggesting an induction of the Fas/FasL death receptor signaling pathway. spandidos-publications.com

These findings have been observed in various cancer models, as detailed in the table below.

| Cancer Model | Key Findings | Reference |

|---|---|---|

| Human Cervical Carcinoma (HCC) C4-I cells | Selective oxidation and destruction of nuclear Lamin B1 post-photoactivation. | nih.gov |

| Neoplastic Rat Fibroblasts (pyF111) | Selective destruction of Lamin B1 and induction of apoptosis. | nih.gov |

| Human Breast Carcinoma (MCF-7) | Induction of ER stress, formation of ER-derived vacuoles. | nih.gov |

| Human Pancreatic Carcinoma (PANC-1) | Early accumulation of cytoplasmic vacuoles upon treatment. | nih.gov |

| Human Glioma (U251) | Early accumulation of cytoplasmic vacuoles upon treatment. | nih.gov |

| Nasopharyngeal Carcinoma (CNE2) & Colon Cancer (CCL-2) | Induction of apoptosis via activation of caspase-8 and -3, reduction of mitochondrial potential, and involvement of Fas/FasL pathway. | spandidos-publications.com |

Analogues, Derivatives, and Structure Activity Relationship Sar Studies

Synthesis of Calphostin Analogues

The chemical synthesis of calphostin analogues has been a key focus for researchers, enabling access to a wider range of compounds than what is available from natural sources. acs.orgnih.gov These synthetic efforts have not only targeted the total synthesis of naturally occurring calphostins like A, B, C, and D but have also produced a variety of novel structural analogues. capes.gov.bracs.orgnih.gov

One prominent synthetic strategy involves a biomimetic oxidative dimerization of o-naphthoquinones, which yields the characteristic perylenequinone core of the calphostins. acs.orgnih.gov This approach has been utilized in the total synthesis of calphostins A, B, C, and D. acs.orgnih.gov Another powerful method employs an enantioselective oxidative biaryl coupling and a double cuprate (B13416276) epoxide opening. acs.orgnih.govnih.gov This highly convergent and flexible strategy has allowed for the selective synthesis of all possible stereoisomers and has provided rapid access to a broad range of analogues. acs.orgnih.gov For instance, the total syntheses of (+)-calphostin D, (+)-phleichrome, cercosporin, and ten novel perylenequinones have been successfully achieved through this method. acs.orgnih.govnih.gov

The synthesis of amino-functionalized calphostin analogues has also been reported, aiming to create potent and selective PKC inhibitors. jst.go.jp These synthetic routes provide a valuable platform for systematically modifying the calphostin structure and investigating the impact of these changes on biological activity.

Evaluation of Analogues for Biological Activities

A primary goal in synthesizing calphostin analogues is to evaluate their biological activities, particularly their ability to inhibit protein kinase C (PKC). acs.orgnih.gov The calphostins are known to be potent and specific inhibitors of PKC, and their cytotoxic activities against various tumor cells often correlate with their PKC inhibitory activity. jst.go.jp

Systematic evaluations of a broad range of natural products and synthetic analogues have been conducted to establish the most critical structural elements for PKC inhibition. nih.gov These studies have provided clear insights into the relationship between the perylenequinone architecture and PKC-inhibitory activity. nih.gov For the first time, the influence of helical chirality on PKC inhibition has been systematically evaluated through the study of these analogues. nih.gov

Beyond PKC inhibition, some analogues have been investigated for other potential therapeutic properties. The perylenequinone structure is associated with light-induced production of singlet oxygen, making these compounds interesting as potential agents for photodynamic therapy (PDT). nih.govresearchgate.net Simpler analogues have been discovered that exhibit not only superior PKC inhibitory properties but also enhanced photopotentiation in cancer cell lines compared to the more complex natural products. acs.orgnih.govresearchgate.net

Structural Features Necessary for Protein Kinase C Activity

Structure-activity relationship (SAR) studies on calphostin and its analogues have identified several key structural features essential for their potent inhibition of protein kinase C (PKC). The perylenequinone core is a fundamental component for this activity. acs.orgnih.gov

Research has shown that the regulatory domain of PKC is the target for calphostin C, which demonstrates high selectivity for PKC over other protein kinases. rndsystems.com Deletion analysis studies on PKC-alpha have pinpointed a critical region within the regulatory domain required for inactivation by calphostin C. nih.gov Specifically, the amino acid sequence from 92 to 140, which includes one of the phorbol (B1677699) ester-binding sites, has been identified as a crucial structural determinant for the interaction. nih.gov This finding suggests that the inhibitory action of calphostins is linked to their interaction with this specific region, which is conserved among different PKC isoforms. nih.gov

Development of Novel Analogues with Enhanced Inhibitory Properties and Photopotentiation

A significant outcome of the synthetic and evaluative studies on calphostin analogues has been the development of novel compounds with improved characteristics. Researchers have successfully created simpler analogues that demonstrate superior PKC inhibitory properties when compared to the natural calphostins. acs.orgnih.govresearchgate.net

These advancements are largely due to flexible synthetic strategies that permit the creation of a diverse array of analogues, including those that are not accessible from natural product isolation. acs.orgnih.gov This has enabled a more thorough exploration of the chemical space around the perylenequinone scaffold.

In addition to enhanced PKC inhibition, a key area of development has been the improvement of photopotentiation for applications in photodynamic therapy (PDT). nih.gov The perylenequinone structure allows these molecules to generate reactive oxygen species upon illumination. researchgate.net Novel, simpler analogues have been found to possess superior photopotentiation capabilities in cancer cell lines, indicating their potential as more effective PDT agents. acs.orgnih.govresearchgate.net The development of these new classes of PDT agents with defined molecular structures aims to achieve lower aggregation, longer absorption wavelengths, higher quantum yields, greater stability, and increased selectivity against cancer cells. nih.gov

Biosynthesis and Production of Calphostins

Natural Biosynthetic Pathways in Cladosporium cladosporioides

Calphostins are members of the perylenequinone (PQ) class of natural products, which are fungal secondary metabolites. researchgate.netnih.gov The biosynthesis of these complex molecules in the fungus Cladosporium cladosporioides originates from a polyketide pathway. researchgate.netresearchgate.net The core structure of perylenequinones is assembled by a Type I polyketide synthase (PKS) enzyme. nih.govmdpi.com

The general biosynthetic pathway for perylenequinones, which includes calphostins, involves several key stages:

Polyketide Chain Formation : The process begins with the condensation of acetyl-CoA and malonyl-CoA, which are extended through a series of reactions mediated by PKS enzymes to form a polyketide chain. mdpi.com For many perylenequinones, the biosynthesis starts with a common aromatic polyketide precursor, nor-toralactone, which is synthesized by a nonreducing PKS. researchgate.net

Dimerization and Cyclization : The polyketide intermediates undergo dimerization, a critical step often catalyzed by phenol (B47542) coupling enzymes, to form the characteristic pentacyclic or hexacyclic perylenequinone core. nih.govresearchgate.net

Tailoring Modifications : Following the formation of the core structure, a variety of "tailoring" enzymes introduce functional group modifications. nih.gov These modifications, which can include hydroxylations, methylations, and esterifications, are responsible for the structural diversity observed within the perylenequinone family, leading to specific compounds like Calphostin I. nih.govmdpi.com The genes responsible for PQ biosynthesis, including the PKS, dimerization enzymes, and tailoring enzymes, are typically organized in biosynthetic gene clusters (BGCs). nih.gov

This compound, also referred to as cladochrome D, is an ester of ent-isophleichrome. researchgate.netmdpi.com Its unique structure arises from these specific enzymatic modifications of the perylenequinone scaffold.

Microbial Fermentation and Isolation

The production of calphostins is achieved through the microbial fermentation of the fungus Cladosporium cladosporioides. nih.govnih.gov The fungus is cultivated in a suitable liquid culture medium under controlled conditions to promote the synthesis of the calphostin complex. nih.govjst.go.jp Research has shown that mycotoxin production in Cladosporium species, including compounds like calphostins, can be significantly influenced by environmental parameters such as the incubation temperature. ksu.edu.saresearchgate.net

Following the fermentation period, the calphostin complex, which consists of several closely related components (A, B, C, D, and I), is isolated from the culture broth. nih.govjst.go.jp The isolation and purification process is a multi-step procedure designed to separate the individual calphostins from the crude extract and from each other. scilit.com The general workflow involves extraction from the fungal mycelium and broth, followed by a series of chromatographic separations. ksu.edu.sascilit.com

A typical purification scheme includes the following steps:

Extraction : The fungal culture is harvested, and the metabolites are extracted from the mycelial mat and the fermentation broth, often using a solvent like methanol. ksu.edu.sa

Chromatography : The crude extract is then subjected to various chromatographic techniques to purify the individual components. nih.govjst.go.jp

The table below summarizes the chromatographic methods used for the purification of calphostins.

| Chromatographic Technique | Purpose | Reference(s) |

| Silica (B1680970) Gel Chromatography | Initial separation of the crude extract into fractions. | nih.govjst.go.jp |

| Diaion HP-20 Chromatography | Further purification using a non-porous adsorbent resin. | nih.govjst.go.jp |

| Sephadex LH-20 Chromatography | Final purification step to isolate the individual calphostin components (A, B, C, D, I). | nih.govjst.go.jp |

This systematic approach allows for the isolation of pure this compound and other members of the calphostin family. nih.gov

Advanced Approaches in Pathway Engineering for Modified Perylenequinones

The production of perylenequinones (PQs) can be enhanced and diversified through advanced metabolic and genetic engineering strategies. researchgate.netnih.govnih.gov These approaches aim to overcome low production yields in wild-type strains and to generate novel, unnatural PQ derivatives by modifying their biosynthetic pathways. nih.gov Many fungal genomes contain silent or poorly expressed PQ biosynthetic gene clusters (BGCs), representing an untapped source of new compounds. frontiersin.org

Several key strategies are employed in pathway engineering:

Activation of Biosynthetic Pathways : The expression of PQ gene clusters can be activated or enhanced by overexpressing pathway-specific transcription factors. researchgate.netnih.gov For instance, overexpressing the cluster-specific transcription factor SbTF1 in Shiraia bambusicola significantly increased hypocrellin (a perylenequinone) yield. mdpi.com

Epigenetic Modification : Chemical elicitors that modify the epigenetic landscape, such as histone deacetylase (HDAC) inhibitors (e.g., Trichostatin A, Vorinostat) or DNA methylation inhibitors (e.g., 5-azacytidine), can be used to activate silent BGCs. frontiersin.orgresearchgate.net Treatment of C. cladosporioides with the HDAC inhibitor Vorinostat was shown to stimulate the production of several PQs, including calphostin B. frontiersin.org

Gene Editing and Metabolic Engineering : Modern gene-editing tools, particularly CRISPR/Cas9, have revolutionized the ability to precisely modify fungal genomes. mdpi.com This technology allows for the targeted knockout of competing metabolic pathways or the enhancement of precursor supply to increase the flux towards PQ biosynthesis. nih.govmdpi.comfrontiersin.org

Microorganism Co-culture : Cultivating PQ-producing fungi with other fungi or bacteria can trigger the expression of otherwise silent metabolic pathways, leading to the production of novel compounds. nih.govresearchgate.net

The table below outlines some of the advanced engineering strategies for perylenequinone production.

| Engineering Strategy | Description | Example/Application | Reference(s) |

| Overexpression of Transcription Factors | Increasing the expression of regulatory genes that control the PQ biosynthetic gene cluster. | Overexpression of SbTF1 in S. bambusicola to boost hypocrellin production. | researchgate.netnih.govmdpi.com |

| Epigenetic Regulation | Using chemical inhibitors to alter DNA methylation or histone acetylation, thereby activating silent gene clusters. | Treating C. cladosporioides with Vorinostat to produce calphostin B. | nih.govfrontiersin.orgresearchgate.net |

| CRISPR/Cas9 Gene Editing | Precise genetic modification to disrupt competing pathways or enhance precursor supply. | Editing genes for precursor supply and the central hypocrellin pathway to achieve high yields. | mdpi.com |

| Heterologous Expression | Transferring a PQ biosynthetic gene cluster into a more tractable host organism like Aspergillus species for easier production and engineering. | Constructing a diverse perylenequinone platform in Aspergillus. | researchgate.netnih.gov |

| Co-culture | Growing the producing fungus alongside other microorganisms to induce secondary metabolite production. | Bacteria-fungi or fungi-fungi co-cultures to improve the PQ pathway. | nih.govresearchgate.net |

These pioneering efforts in synthetic biology are paving the way for the large-scale, cost-effective bioproduction of both natural and novel, unnatural perylenequinones for further research and development. nih.gov

Advanced Research Methodologies for Calphostin I Studies

In Vitro Cell-Based Assays

In vitro cell-based assays are fundamental to understanding the cellular response to Calphostin I. These assays utilize cultured cells to model biological processes in a controlled laboratory setting, providing insights into the compound's mechanisms of action.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are critical for determining the cytotoxic and cytostatic effects of this compound. These assays measure the number of viable cells or their rate of proliferation following treatment with the compound. Common methods include colorimetric assays such as MTT, XTT, and WST-1, which measure the metabolic activity of viable cells. A decrease in metabolic activity is indicative of reduced cell viability or proliferation. For instance, studies on the related compound Calphostin C have demonstrated its ability to inhibit the proliferation of malignant glioma cells.

Table 1: Effect of Calphostin C on Cell Proliferation of Malignant Glioma Cells

| Cell Line | IC50 (nM) |

|---|---|

| Malignant Glioma Cells | ~ 40 - 60 |

This table is interactive. Click on the headers to sort. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Apoptosis Detection Techniques

This compound is known to induce apoptosis, or programmed cell death, in various cell types. Several techniques are employed to detect and quantify this process.

Flow Cytometry: This is a powerful technique for analyzing the properties of individual cells within a population. To detect apoptosis, cells are often stained with fluorescent markers like Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is externalized on the outer leaflet of the plasma membrane during early apoptosis, while PI is a DNA stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells nih.govbio-rad-antibodies.com.

DNA Fragmentation: A hallmark of apoptosis is the cleavage of DNA into oligonucleosomal fragments. This can be visualized by agarose gel electrophoresis, where a characteristic "ladder" pattern is observed. Flow cytometry can also be used to quantify DNA fragmentation by analyzing the "sub-G1" peak, which represents cells with a DNA content lower than that of diploid cells in the G1 phase of the cell cycle nih.gov.

Phosphatidylserine Externalization: As mentioned, the externalization of phosphatidylserine is a key indicator of early apoptosis and is commonly detected using fluorescently labeled Annexin V in conjunction with flow cytometry or fluorescence microscopy nih.gov.

Caspase Assays: Apoptosis is executed by a family of proteases called caspases. The activation of caspases can be measured using various assays, including colorimetric or fluorometric assays that detect the cleavage of specific caspase substrates. For example, the activation of caspase-3, a key executioner caspase, is a common marker of apoptosis.

Table 2: Flow Cytometry Analysis of Apoptosis

| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining | Interpretation |

|---|---|---|---|

| Viable Cells | Negative | Negative | Healthy, non-apoptotic cells |

| Early Apoptotic Cells | Positive | Negative | Cells in the early stages of apoptosis |

| Late Apoptotic/Necrotic Cells | Positive | Positive | Cells in the late stages of apoptosis or necrosis |

This table is interactive. Click on the headers to sort.

Cellular Uptake and Distribution Analysis

Understanding how this compound enters cells and where it localizes is crucial for elucidating its mechanism of action. Fluorescence microscopy is a primary tool for these studies. By utilizing the intrinsic fluorescence of this compound or by tagging it with a fluorescent probe, researchers can visualize its uptake and subcellular distribution in real-time in living cells. Confocal microscopy, with its ability to optically section cells, provides high-resolution images of the compound's localization within specific organelles.

Protein Kinase Activity Assays

This compound is a known inhibitor of Protein Kinase C (PKC). The inhibitory activity of this compound and its analogs is quantified using protein kinase activity assays. These assays typically involve incubating the purified PKC enzyme with its substrates (e.g., a specific peptide and ATP) in the presence and absence of the inhibitor. The activity of the enzyme is then measured by quantifying the phosphorylation of the substrate, often using radiolabeled ATP or specific antibodies that recognize the phosphorylated substrate. The half-maximal inhibitory concentration (IC50) value is then determined, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Research has shown that Calphostin C is a potent and selective inhibitor of PKC, targeting its regulatory domain tocris.com.

Table 3: Inhibitory Activity of Calphostin C against Protein Kinase C

| Enzyme | IC50 (nM) |

|---|---|

| Protein Kinase C (PKC) | 50 |

This table is interactive. Click on the headers to sort.

Gene and Protein Expression Analysis

To understand the downstream effects of this compound, researchers analyze changes in gene and protein expression.

Western Blot: This technique is widely used to detect specific proteins in a sample. Following treatment with this compound, cell lysates are prepared, and proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific to the proteins of interest. For example, Western blotting can be used to examine the expression levels of proteins involved in cell cycle control and apoptosis, such as Proliferating Cell Nuclear Antigen (PCNA), a marker of cell proliferation, and members of the Bcl-2 family of apoptosis-regulating proteins. Studies on Calphostin C have shown that it can lead to the downregulation of serine-phosphorylated Bcl-2, which coincided with the induction of apoptosis.

Fas/FasL: The Fas receptor (Fas) and its ligand (FasL) are key components of the extrinsic apoptosis pathway. The expression levels of these proteins can be assessed by Western blot or flow cytometry to determine if this compound induces apoptosis through this pathway.

Organelle-Specific Analysis

This compound's effects are not limited to the cytoplasm and nucleus; it also impacts specific organelles.

ER Morphology and Stress: The endoplasmic reticulum (ER) is involved in protein folding and calcium homeostasis. Alterations in ER morphology, such as swelling or fragmentation, can be observed using electron microscopy or fluorescence microscopy with ER-specific dyes. ER stress can be assessed by examining the expression of ER stress markers, such as GRP78 and CHOP, via Western blot or RT-PCR.

Golgi Trafficking: The Golgi apparatus is crucial for protein modification, sorting, and trafficking. The integrity of the Golgi can be visualized using fluorescently tagged Golgi-resident proteins. Studies have shown that Calphostin C can induce a selective and reversible disassembly of the Golgi complex nih.gov. This effect was found to be independent of its PKC inhibitory activity, suggesting an interaction with a structural Golgi protein nih.gov.

Mitochondrial Function: Mitochondria are central to both cellular energy production and apoptosis. Mitochondrial function can be assessed by measuring the mitochondrial membrane potential (ΔΨm) using fluorescent dyes like JC-1 or TMRE. A decrease in ΔΨm is an early indicator of apoptosis. Furthermore, the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway, can be detected by Western blotting of cytosolic and mitochondrial fractions. Research on Calphostin C has demonstrated that it induces the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to cytochrome c release, which precedes the loss of mitochondrial membrane potential and caspase activation nih.gov.

Biochemical and Biophysical Characterization

Understanding the interaction of this compound with its molecular target, PKC, necessitates a suite of biochemical and biophysical techniques. These methods provide detailed insights into the kinetics of inhibition, binding affinity, and the unique light-dependent mechanism of action.

This compound is a potent and specific inhibitor of Protein Kinase C. mdpi.com Kinetic studies have been fundamental in characterizing the nature of this inhibition. The compound exerts its effect by targeting the regulatory C1 domain of PKC, the binding site for diacylglycerol (DAG) and phorbol (B1677699) esters. nih.gov This interaction is competitive with respect to DAG and phorbol esters, meaning this compound directly competes with these molecules for binding to the enzyme. However, its inhibitory action is non-competitive with respect to the substrate ATP and the phospholipid cofactors. The inhibition by Calphostin is also notable for its light dependency; its inhibitory potency is significantly enhanced upon exposure to visible light. nih.gov

| Parameter | Description | Value |

| Target Enzyme | Protein Kinase C (PKC) | - |

| Mechanism | Targets the C1 regulatory domain | - |

| Inhibition Type | Competitive with Diacylglycerol/Phorbol Esters | - |

| Inhibition Type | Non-competitive with ATP and Phospholipids | - |

| IC₅₀ | Half-maximal inhibitory concentration for rat brain PKC | 0.05 µM |

| Dependency | Inhibition is light-dependent | - |

To investigate the interaction of this compound with the PKC regulatory domain, radioligand binding assays are employed. A common method is the [3H]phorbol 12,13-dibutyrate ([3H]PDBU) binding assay. nih.gov PDBU is a phorbol ester that, like this compound, binds with high affinity to the C1 domain of PKC. nih.gov In this assay, a preparation containing PKC is incubated with the radiolabeled [3H]PDBU in the presence and absence of this compound. By measuring the displacement of [3H]PDBU, researchers can determine the binding affinity (expressed as the inhibition constant, Ki) of this compound for PKC. nih.gov These experiments confirm that this compound competitively inhibits the binding of phorbol esters, providing quantitative data on its potency at the regulatory site. mdpi.comunc.edu

| Assay Component | Purpose | Typical Finding |

| Radioligand | [3H]Phorbol 12,13-dibutyrate ([3H]PDBU) | Binds with high affinity to the PKC C1 domain. nih.gov |

| Competitor | This compound | Displaces [3H]PDBU from the C1 domain. |

| Measurement | Scintillation counting of bound [3H]PDBU | Decreased radioactivity indicates competitive binding by this compound. |

| Derived Value | Inhibition Constant (Ki) | Quantifies the binding affinity of this compound. |

The light-dependent inhibitory mechanism of this compound is linked to the formation of radical species. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful technique for detecting and characterizing molecules with unpaired electrons, such as free radicals. researchgate.netnih.gov When exposed to light, the perylenequinone core of this compound is thought to become photoactivated, leading to the generation of radical ions or reactive oxygen species like singlet oxygen. nih.gov EPR spectroscopy can be used to trap and detect these short-lived radical intermediates. nih.gov This methodology provides direct evidence for the light-induced free radical generation by this compound, which is crucial for the irreversible inactivation of PKC. researchgate.net

| Technique | Analyte | Principle of Detection | Relevance to this compound |

| EPR Spectroscopy | Molecules with unpaired electrons (free radicals) | Measures the absorption of microwave radiation by unpaired electrons in a magnetic field. mdpi.com | Detects the formation of light-induced radical species from the this compound molecule. nih.gov |

| Spin Trapping | Short-lived free radicals | A "spin trap" molecule reacts with the unstable radical to form a more stable radical adduct that can be detected by EPR. researchgate.net | Allows for the identification of specific radicals, such as singlet oxygen, generated by photoactivated this compound. nih.gov |

Quantitative Analysis Methods (e.g., High-Performance Liquid Chromatography (HPLC) for compound detection)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound in various matrices, including biological samples like plasma. nih.govresearchgate.net This method allows for the separation, identification, and quantification of the compound with high sensitivity and accuracy. nih.gov A typical HPLC method for this compound involves a reversed-phase column (e.g., C18) and a mobile phase consisting of an organic solvent like acetonitrile and an aqueous solution, often with additives like trifluoroacetic acid to improve peak shape. nih.gov Detection is commonly performed using a diode array detector (DAD) or a UV-Vis detector set at a wavelength where this compound exhibits strong absorbance. nih.gov The availability of such validated HPLC assays is crucial for preclinical pharmacodynamic and pharmacokinetic studies. nih.govresearchgate.net

| HPLC Parameter | Typical Conditions for Calphostin C Analysis |

| Column | Reversed-phase LiChrospher 100, RP-18 (5 µm) nih.gov |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30, v/v) with 0.1% trifluoroacetic acid nih.gov |

| Detection | Diode Array Detection (DAD) at 479 nm nih.gov |

| Linearity Range | 0.05 - 40 µM in plasma nih.gov |

| Detection Limit | 0.02 µM in plasma nih.gov |

Advanced Microscopy Techniques (e.g., Phase-contrast imaging for vacuolization)

Investigating the cellular effects of this compound often involves advanced microscopy techniques to observe morphological changes in living cells without the need for fluorescent labels. Phase-contrast microscopy is a valuable tool for this purpose, as it enhances the contrast of transparent specimens, such as cultured cells. nih.gov Studies have utilized phase-contrast imaging to monitor the real-time effects of this compound on various cancer cell lines. A prominent and early effect observed upon treatment is the extensive accumulation of cytoplasmic vacuoles. researchgate.net This technique allows researchers to document the dynamics of vacuole formation, providing insights into the cellular stress responses induced by the compound, which may be linked to endoplasmic reticulum stress and are distinct from its PKC inhibitory effects. researchgate.net

| Imaging Technique | Application in this compound Research | Observation |

| Phase-Contrast Microscopy | Live-cell imaging of tumor cells (e.g., MCF-7, PANC-1, U251) treated with this compound. researchgate.net | Rapid and extensive formation of cytoplasmic vacuoles. researchgate.net |

| Quantitative Phase Imaging | Potential for label-free quantification of cellular and organelle changes, such as mitochondrial swelling and vacuolization. nih.gov | Could provide quantitative data on the morphological changes induced by this compound. |

Preclinical Research Applications and Potential

Anti-Cancer Research in Various Cell Lines

Calphostin C has demonstrated significant cytotoxic effects across a broad spectrum of human cancer cell lines, primarily through the induction of apoptosis. nih.govresearchgate.net Its efficacy has been observed in cancers that are notoriously difficult to treat, highlighting its potential as a versatile anti-cancer agent. The cytotoxic activity of Calphostin C is often proportional to its inhibitory activity against PKC. jst.go.jp

Glioma: In malignant glioma cell lines, Calphostin C has been shown to inhibit cell proliferation and viability under light-treated conditions, with a 50% effective concentration (EC50) of 40 to 60 nM. nih.govrndsystems.com Complete inhibition of proliferation was achieved at concentrations between 60 to 125 nM. nih.gov Studies on human glioma U-373MG cells revealed that Calphostin C can block cell cycle progression. nih.gov Furthermore, research indicates that the inhibition of the regulatory domain of PKC by Calphostin C, rather than the catalytic activity, is what potently inhibits proliferation and induces apoptosis in glioma cells. researchgate.net Pan-specific and conventional/novel PKC-selective inhibitors, including Calphostin C, have been found to reduce TN-C-stimulated glioma invasion. oup.com

Breast Cancer: In breast cancer cells, Calphostin C has shown the ability to kill paclitaxel- and doxorubicin-resistant MCF-7 cells. nih.gov It was as effective against the paclitaxel-resistant MCF-7TAX cell line as the wildtype MCF-7 cells, with IC50 values of 9.2 nM and 13.2 nM, respectively. nih.gov The doxorubicin-resistant MCF-7DOX cell line required a higher concentration to achieve similar killing. nih.gov The mechanism of cell death in these resistant cells appears to involve cytoplasmic vacuolization without the typical activation of apoptotic pathways like caspase-8 or PARP cleavage. nih.gov Other studies have shown that Calphostin C can induce caspase-dependent cell death in breast carcinoma cells, associated with endoplasmic reticulum (ER) stress. nih.gov It has also been observed to inhibit the Wnt3a signaling pathway in the MDA-MB-231 breast cancer cell line, which is involved in cell proliferation and differentiation. sciencepublishinggroup.com

Lung Cancer: In non-small cell lung cancer (NSCLC) cell lines, Calphostin C was found to increase apoptosis in most of the tested lines. aacrjournals.org Combination studies have explored its potential to enhance the effects of other anti-cancer agents. For instance, when combined with the histone deacetylase inhibitor trichostatin A, Calphostin C led to a significant induction of apoptosis (90% to 96%) in lung and esophageal cancer cells. nih.gov This combination was shown to decrease the trichostatin A-mediated upregulation of NF-κB and p21 activation. nih.gov

Colon Cancer: Studies on colon cancer cell lines have demonstrated that photodynamic therapy with Calphostin C (Cal C-PDT) can induce apoptosis. This process involves the activation of caspase-8 and -3 and is associated with a reduction in mitochondrial membrane potential. nih.gov Furthermore, Cal C-PDT was found to enhance FasL expression, leading to Fas signaling-dependent cell death in colon cancer cells. nih.gov

Leukemia: Calphostin C has been shown to induce rapid, dose-dependent apoptosis in various human acute lymphoblastic leukemia (ALL) cell lines, including ALL-1, RS4;11, NALM-6, DAUDI, MOLT-3, and JURKAT. nih.gov This apoptotic induction is linked to the mobilization of calcium from intracellular stores. nih.gov The cytotoxicity of Calphostin C in ALL cells correlates with the magnitude of this calcium signal and can be suppressed by a calcium chelator. nih.gov Further research has confirmed that Calphostin C triggers a Ca2+-dependent apoptotic signal in human ALL cells. nih.govfunakoshi.co.jpnih.gov

Prostate Cancer: In prostate cancer research, the cytotoxicity of photoactivated Calphostin C has been evaluated in a range of human and rodent cell lines. nih.gov The induction of apoptosis is rapid, with morphological and biochemical changes appearing immediately after treatment. nih.gov Notably, the efficacy of Calphostin C in these cells is independent of their p53 status or in vivo malignant potential, suggesting its suitability for treating heterogeneous tumors. nih.gov Studies have also implicated Protein Kinase Cα (PKCα) in the progression of prostate cancer, and this is a direct target of Calphostin C. biorxiv.org

Cervical Cancer: Preclinical studies have established that Calphostin C can induce apoptosis in human cervical carcinoma cells. nih.govresearchgate.net One study highlighted a novel mechanism where photoexcited Calphostin C selectively destroys nuclear lamin B1 in neoplastic human and rat cells. researchgate.net

Nasopharyngeal Carcinoma: Calphostin C has been shown to induce apoptosis in nasopharyngeal carcinoma (NPC) cell lines. nih.govresearchgate.net Photodynamic therapy with Calphostin C in NPC cells leads to apoptosis through the activation of caspases and is dependent on drug and light dosage. nih.gov

Table 1: Summary of Calphostin C Anti-Cancer Research Findings

| Cancer Type | Cell Lines | Key Findings | Citations |

|---|---|---|---|

| Glioma | U-373MG, U251, T98G, U87MG | Inhibits proliferation and induces apoptosis in a light-dependent manner. Blocks cell cycle progression. Reduces glioma invasion. | nih.govnih.govrndsystems.comresearchgate.netoup.com |

| Breast Cancer | MCF-7, MDA-MB-231 | Kills drug-resistant cells. Induces cytoplasmic vacuolization and ER stress. Inhibits Wnt3a signaling. | nih.govnih.govsciencepublishinggroup.com |

| Lung Cancer | Various NSCLC lines | Increases apoptosis. Enhances apoptosis when combined with trichostatin A. | aacrjournals.orgnih.gov |

| Colon Cancer | Colon cancer cell lines | Induces apoptosis via caspase activation and mitochondrial pathway in photodynamic therapy. | nih.gov |

| Leukemia | ALL-1, RS4;11, NALM-6, DAUDI, MOLT-3, JURKAT | Induces rapid, calcium-dependent apoptosis. | nih.govfunakoshi.co.jpnih.govmedcraveonline.com |

| Prostate Cancer | LNCaP, DU145, PC-3 | Induces rapid apoptosis independent of p53 status. PKCα is a key target. | nih.govbiorxiv.orgjci.org |

| Cervical Cancer | C4-I | Induces apoptosis. Selectively destroys nuclear lamin B1. | nih.govresearchgate.net |

| Nasopharyngeal Carcinoma | NPC cell lines | Induces apoptosis in photodynamic therapy via caspase activation. | nih.govresearchgate.netnih.gov |

Investigations in Neurodegenerative Disease Models

The role of PKC in neurological processes has made Calphostin C a valuable tool in neurodegenerative disease research.

Alzheimer's Disease: Protein Kinase C is considered a target for the treatment of various neurological diseases, including Alzheimer's disease. mdpi.com While direct studies on Calphostin C in Alzheimer's models are limited in the provided context, its function as a PKC inhibitor suggests its utility in dissecting the signaling pathways implicated in the disease.

Cardiovascular Disease Research

Calphostin C has been utilized in cardiovascular research to investigate the roles of PKC in various pathological processes.

Atherosclerosis, Vascular Smooth Muscle Cell Proliferation, Hypertension, and Heart Failure: PKCs are associated with cardiovascular diseases such as heart failure. mdpi.com Calphostin C has been shown to stimulate apoptosis in vascular smooth muscle cells. researchgate.net

Applications in Infectious Disease Models

The inhibitory effects of Calphostin C on host cell signaling pathways have been explored in the context of infectious diseases.

West Nile Virus, Actinobacillus actinomycetemcomitans, Leishmania amazonensis: While specific studies on West Nile Virus, Actinobacillus actinomycetemcomitans, and Leishmania amazonensis were not detailed in the provided search results, the general role of PKC in infectious diseases suggests the potential utility of Calphostin C in these areas. mdpi.com

Utility as a Biochemical Probe in Signal Transduction Research

Due to its high specificity for the regulatory domain of PKC, Calphostin C is widely used as a biochemical probe to elucidate the roles of PKC in various signal transduction pathways. nih.govrndsystems.com It has over 1000-fold selectivity for PKC over other protein kinases like cAMP-dependent protein kinase and tyrosine-specific protein kinase. rndsystems.com

Its ability to inhibit PKC by binding to the diacylglycerol/phorbol (B1677699) ester binding site makes it a powerful tool to study pathways that are dependent on PKC activation. nih.gov The light-dependent nature of its inhibitory action provides an additional layer of experimental control, allowing for temporal and spatial regulation of PKC inhibition. nih.govnih.gov This feature is particularly valuable in photodynamic therapy research. nih.gov

Q & A

Q. What experimental methodologies are recommended for studying Calphostin I's mechanism of action as a PKC inhibitor?

this compound (a potent protein kinase C (PKC) inhibitor) requires rigorous experimental design to validate its selectivity and efficacy. Key steps include:

- Defining objectives : Determine whether the study focuses on PKC isoform specificity (e.g., classical vs. novel PKC isoforms) or downstream signaling pathways.

- Model systems : Use validated cell lines (e.g., HB2 mammary cells or retinal pigment epithelial cells) where PKC activity is well-characterized .

- Concentration gradients : Optimize doses (e.g., 5–200 nM) to avoid off-target effects, as higher concentrations may inhibit non-PKC kinases .

- Controls : Include PKC activators (e.g., PMA) and alternative inhibitors (e.g., genistein) to confirm specificity .

- Assays : Combine Western blotting for PKC phosphorylation status (e.g., phospho-PKC substrates) with functional assays like gap junction intercellular communication (GJIC) inhibition .

Q. How should researchers design dose-response experiments for this compound in proliferation studies?

Dose-response curves must account for time-dependent effects. For example:

- Timing : this compound’s antiproliferative effects vary with exposure duration. Pre-treat cells 1–20 hours before assays to capture phase-specific responses (e.g., G0/G1 vs. S phase) .

- Metrics : Use flow cytometry to quantify cell cycle distribution and MTT assays for viability. Data should be normalized to untreated controls and presented as mean ± SEM with n ≥ 4 replicates .

- Table Example :

| Concentration (nM) | Exposure Time (h) | Proliferation Rate (% Control) | Cell Cycle Phase Affected |

|---|---|---|---|

| 100 | 1 | 34 ± 5.0 | G0/G1 |

| 250 | 20 | 29 ± 6.2 | G0/G1 |

Q. What are the best practices for validating this compound’s role in PKC-dependent pathways?

- Knockdown/knockout controls : Use siRNA or CRISPR to silence PKC isoforms and confirm loss of this compound’s effect .

- Cross-inhibition : Compare results with other PKC inhibitors (e.g., Gö6983) to rule out nonspecific kinase inhibition .

- Functional endpoints : Measure downstream outputs like Wnt5a expression (via RNase protection assays) or GJIC activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects across different cell types?

Discrepancies often arise from PKC isoform heterogeneity or cross-talk with tyrosine kinases. Strategies include:

- Isoform profiling : Quantify PKC-α, -β, and -γ expression in target cells via qPCR or immunofluorescence .

- Pathway inhibition : Co-treat cells with genistein (tyrosine kinase inhibitor) to isolate PKC-specific effects .

- Meta-analysis : Compare datasets from multiple studies (e.g., plant vs. mammalian systems) to identify conserved mechanisms .

Q. What methodological considerations are critical for studying this compound in combination therapies?

- Synergy testing : Use the Chou-Talalay method to calculate combination indices (CI) for this compound with radiation or chemotherapeutics .

- Sequencing : Optimize treatment order (e.g., pre-treatment vs. concurrent application) to maximize efficacy. For example, this compound applied 1 h before radiation enhances antiproliferative effects .

- Table Example :

| Combination Partner | CI Value | Effect on Proliferation (%) |

|---|---|---|

| Radiation (2 Gy) | 0.7 | 51 ± 7.0 |

| PMA (100 nM) | 1.2 | 62 ± 6.5 |

Q. How can researchers address this compound’s light-activated properties in experimental design?

this compound requires light activation for full PKC inhibition. Key steps:

- Light exposure : Standardize wavelength (e.g., blue light at 470 nm) and duration (e.g., 10–30 minutes) .

- Control groups : Include dark-incubated samples to distinguish photodynamic effects from PKC inhibition .

- Validation : Confirm activation via HPLC or mass spectrometry to quantify active vs. inactive forms .

Q. What statistical approaches are recommended for analyzing time-lapse data in this compound studies?

- Longitudinal analysis : Use mixed-effects models to account for repeated measurements in proliferation assays .

- Survival curves : Apply Kaplan-Meier estimators for time-to-event outcomes (e.g., apoptosis onset) .

- Software : Leverage R/Bioconductor packages (e.g.,

lme4for linear mixed models) or GraphPad Prism for dose-response curve fitting .

Methodological Challenges and Solutions

Q. How to mitigate this compound’s cytotoxicity in long-term studies?

- Pulse treatment : Limit exposure to 1–6 hours followed by washout to reduce off-target effects .

- Rescue experiments : Re-add PKC activators (e.g., PMA) post-treatment to confirm reversibility .

Q. What strategies improve reproducibility in this compound-based assays?

- Batch validation : Pre-test inhibitor activity across multiple cell passages using standardized protocols .

- Data transparency : Publish raw datasets (e.g., flow cytometry FCS files) in supplementary materials .

Q. How to investigate this compound’s off-target effects on non-PKC kinases?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.